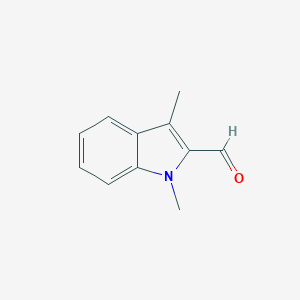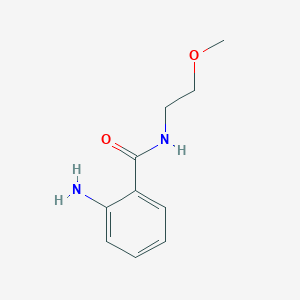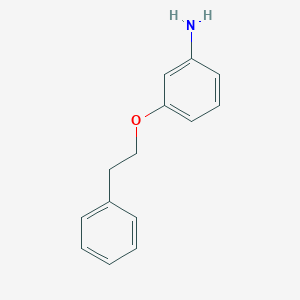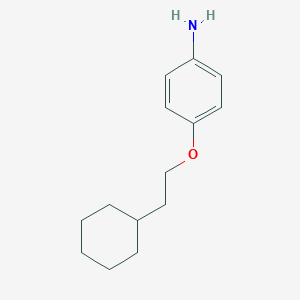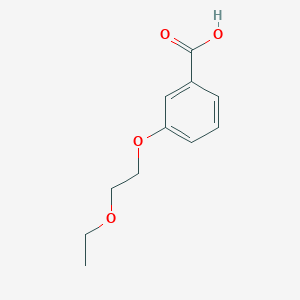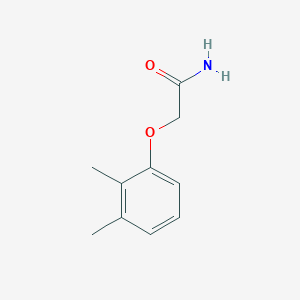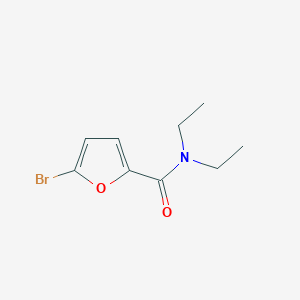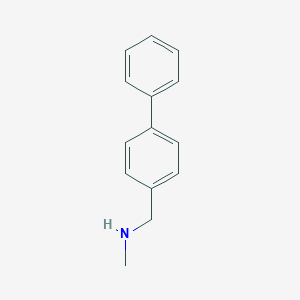
N-(1,1'-biphenyl-4-ylmethyl)-N-methylamine
概要
説明
N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine: is an organic compound that features a biphenyl group attached to a methylamine moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine typically involves the reaction of 4-bromomethylbiphenyl with methylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is typically performed in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production methods for N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.
化学反応の分析
Types of Reactions: N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted biphenyl derivatives.
科学的研究の応用
Chemistry: N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine is used as a building block in organic synthesis. Its biphenyl structure makes it a valuable intermediate for the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Industry: The compound is also used in the development of materials with specific properties, such as liquid crystals and organic light-emitting diodes (OLEDs). Its biphenyl moiety contributes to the stability and performance of these materials.
作用機序
The mechanism of action of N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl group can enhance the compound’s binding affinity and specificity towards these targets, while the methylamine moiety can influence its pharmacokinetic properties.
類似化合物との比較
- N-(1,1’-biphenyl-4-ylmethyl)-N-ethylamine
- N-(1,1’-biphenyl-4-ylmethyl)-N-propylamine
- N-(1,1’-biphenyl-4-ylmethyl)-N-isopropylamine
Comparison: N-(1,1’-biphenyl-4-ylmethyl)-N-methylamine is unique due to its specific combination of a biphenyl group and a methylamine moiety. Compared to its analogs with different alkyl groups, the methylamine derivative may exhibit distinct physicochemical properties, such as solubility and reactivity. These differences can influence its suitability for various applications, making it a versatile compound in both research and industry.
特性
IUPAC Name |
N-methyl-1-(4-phenylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-15-11-12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUHCAWQWUONPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406005 | |
| Record name | 1-([1,1'-Biphenyl]-4-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110931-72-1 | |
| Record name | 1-([1,1'-Biphenyl]-4-yl)-N-methylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
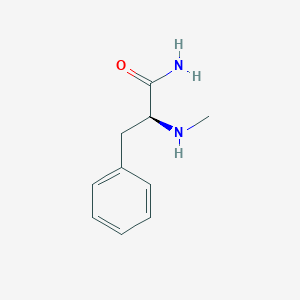
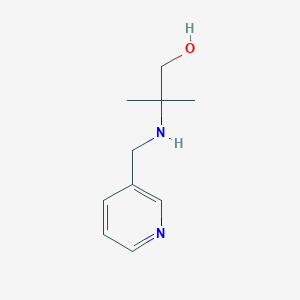
![4-[(4-Methylbenzyl)amino]benzoic acid](/img/structure/B183806.png)
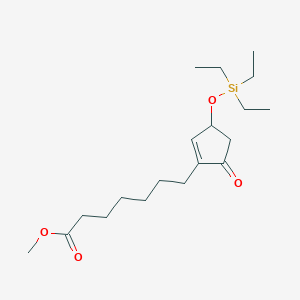

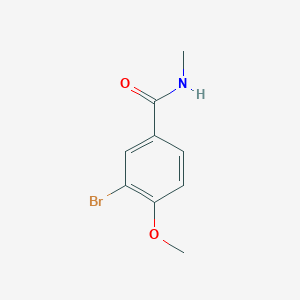
![4-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B183813.png)
